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Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and
biological activity of the compound UCMO5 (also known as G28UCM). UCMO05 has emerged as
a molecule of significant interest due to its dual inhibitory action against fatty acid synthase
(FASN), a key enzyme in cancer metabolism, and FtsZ, a crucial protein in bacterial cell
division. This document details the scientific background, synthesis protocols, mechanism of
action, and quantitative biological data related to UCMO05, serving as a valuable resource for
researchers in oncology and antibacterial drug development.

Introduction

UCMO05, with the chemical name 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester,
is a synthetic small molecule that has demonstrated potent biological activities.[1] It was
identified as a novel inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many
human cancers and associated with poor prognosis.[1][2][3] The inhibition of FASN by UCMO05
leads to apoptosis in cancer cells, particularly in HER2-positive breast cancer.[1][2][3]
Furthermore, UCMO5 has been shown to target the bacterial cell division protein FtsZ,
suggesting its potential as a novel antibacterial agent.[4] This dual activity makes UCMO05 a
compelling lead compound for further preclinical and clinical investigation.
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Chemical Properties

A summary of the key chemical properties of UCMO05 is presented in the table below.

Property Value
3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-
IUPAC Name )
naphthalenediyl) ester
Synonyms G28UCM
CAS Number 1094451-90-7
Molecular Formula C24H16010
Molecular Weight 464.4 g/mol
Appearance Crystalline solid
Soluble in Ethanol (12 mg/ml), DMSO (5 mg/ml),
Solubility and Dimethyl formamide (10 mg/ml). Sparingly
soluble in aqueous buffers.[5]
Storage -20°C
Stability > 4 years

Synthesis of UCMO05

While a detailed, step-by-step synthesis protocol for UCMO5 is not readily available in the
public domain, its structure as a diester of 3,4,5-trihydroxybenzoic acid (gallic acid) and 1,3-
naphthalenediol suggests a synthesis route based on esterification. General methods for the
esterification of gallic acid often involve the use of a coupling agent or the conversion of the
carboxylic acid to a more reactive species.

General Proposed Synthesis Workflow

The synthesis of UCMO05 would likely involve the reaction of two equivalents of a protected form
of gallic acid with one equivalent of 1,3-naphthalenediol, followed by deprotection. Protecting
the hydroxyl groups of gallic acid is crucial to prevent side reactions.
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Proposed Synthesis Workflow for UCM05

Biological Activity and Mechanism of Action

UCMO5 exhibits a dual mechanism of action, targeting both cancer cells and bacteria through

distinct molecular pathways.

Anticancer Activity: Inhibition of Fatty Acid Synthase
(FASN)

In cancer cells, UCMO05 acts as a potent inhibitor of Fatty Acid Synthase (FASN). FASN is a key
enzyme responsible for the de novo synthesis of fatty acids, a process that is significantly

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1663738?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663738?utm_src=pdf-body
https://www.benchchem.com/product/b1663738?utm_src=pdf-body
https://www.benchchem.com/product/b1663738?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

upregulated in many tumors to support rapid cell growth and proliferation.

The inhibition of FASN by UCMO05 has several downstream effects, most notably the disruption
of the HERZ2 signaling pathway in breast cancer cells.[1][2][3] This leads to a reduction in the
phosphorylation of key signaling proteins, including HER2, Akt, and ERK1/2, ultimately
inducing apoptosis.[3]
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UCMO5 Inhibition of FASN and Downstream HER2 Signaling

Antibacterial Activity: Inhibition of FtsZ

UCMO5 also demonstrates antibacterial properties by targeting the Filamentous temperature-
sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial
cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the
assembly of the division machinery.

UCMO5 inhibits the GTPase activity of FtsZ, thereby disrupting its polymerization dynamics and
the formation of the Z-ring.[4] This leads to filamentation of the bacteria and ultimately cell
death.
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UCMO5 Inhibition of Bacterial FtsZ Polymerization

Quantitative Biological Data

The following tables summarize the reported in vitro activity of UCMO05.

Table 1: Anticancer Activity of UCMO05
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Cell Line Cancer Type ICs0 (M)
SK-BR-3 Breast Cancer (HER2+) 21[5]
Synergistic with anti-HER2
AU565 Breast Cancer (HER2+)
drugs[5]
MCF-7 Breast Cancer Not specified
Breast Cancer (Triple- -
MDA-MB-231 _ Not specified
Negative)
HepG2 Liver Cancer Not specified
A549 Lung Cancer Not specified
Table 2: Antibacterial Activity of UCMO05
Bacterial Strain Gram Type MIC (pM)
Bacillus subtilis Gram-positive 100[6]
Escherichia coli Gram-negative Not effective[6]

Experimental Protocols

Fatty Acid Synthase (FASN) Inhibition Assay

A common method to assess FASN inhibition is to measure the incorporation of a radiolabeled

precursor, such as [**Clacetate or [3H]acetyl-CoA, into fatty acids in cancer cells.

Workflow:
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Workflow for FASN Inhibition Assay

FtsZ GTPase Activity Assay

The GTPase activity of FtsZ can be measured using a malachite green-based colorimetric
assay that detects the release of inorganic phosphate (Pi) from GTP hydrolysis.

Protocol Outline:
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e Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM
KCI, 10 mM MgClz2) containing purified FtsZ protein.

« Inhibitor Addition: Add varying concentrations of UCMO5 or a vehicle control to the reaction
mixture and pre-incubate.

« Initiate Reaction: Start the reaction by adding GTP.
e Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

o Stop Reaction & Color Development: At specific time points, stop the reaction and add a
malachite green reagent to detect the released phosphate.

o Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify
the amount of phosphate produced.

o Data Analysis: Calculate the rate of GTP hydrolysis and determine the inhibitory effect of
UCMO5.

Conclusion

UCMOS5 is a promising dual-action therapeutic agent with potential applications in both
oncology and infectious diseases. Its ability to inhibit FASN and disrupt the HERZ2 signaling
pathway makes it a strong candidate for the treatment of certain cancers, particularly HER2-
positive breast cancer. Concurrently, its inhibitory effect on the essential bacterial cell division
protein FtsZ opens avenues for the development of novel antibiotics. This technical guide
consolidates the current knowledge on UCMO5, providing a foundation for further research and
development efforts. Future work should focus on elucidating a detailed and optimized
synthesis protocol, expanding the in vitro and in vivo testing against a broader range of cancer
cell lines and bacterial strains, and exploring potential synergistic combinations with existing
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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